1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine
Description
Properties
IUPAC Name |
[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c20-16(17-9-3-4-10-17)13-6-5-11-18(12-13)25(23,24)15-8-2-1-7-14(15)19(21)22/h1-2,7-8,13H,3-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAUJYUTRFJAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine typically involves multi-step organic reactions
-
Formation of Piperidine Ring:
- Starting from a suitable precursor such as 1-benzylpiperidine, the benzyl group can be removed under hydrogenation conditions to yield piperidine.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group under strong reducing conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction of Nitro Group: 1-[(2-Aminophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential as an antiproliferative agent . Research indicates that sulfonamide derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis.
Case Study Example :
A study investigated the effects of similar sulfonamide compounds on human cancer cell lines, demonstrating significant inhibition of tumor growth at micromolar concentrations. The mechanism was attributed to the disruption of the cell cycle and induction of apoptosis through caspase activation.
The compound exhibits antimicrobial properties , making it a candidate for developing new antibiotics. Its structure allows for interaction with bacterial enzymes, potentially inhibiting their function.
Case Study Example :
A comparative analysis of various sulfonamide derivatives revealed that those with a similar scaffold to 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine showed enhanced activity against Gram-positive and Gram-negative bacteria. The results were quantified using Minimum Inhibitory Concentration (MIC) assays.
Synthetic Methodologies
The synthesis of this compound involves several steps, including the formation of the piperidine ring and the introduction of the nitrophenylsulfonyl group. It serves as a versatile intermediate in organic synthesis, particularly in the development of more complex pharmaceutical agents.
Data Table: Synthetic Pathways
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Sulfonation of nitrobenzene | H₂SO₄, Heat | 85 |
| 2 | Formation of piperidine ring | Ammonium acetate, Heat | 70 |
| 3 | Coupling reaction | Base, Solvent | 75 |
Mechanism of Action
The mechanism by which 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrophenylsulfonyl group can form strong interactions with active sites, while the pyrrolidinylcarbonyl group can enhance binding affinity through additional hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
1-[(2-Nitrophenyl)sulfonyl]-3-(trifluoromethyl)piperidine
- Structural Difference : Replaces the pyrrolidinylcarbonyl group with a trifluoromethyl (-CF₃) substituent.
- This compound may exhibit enhanced metabolic stability compared to the target compound due to the fluorine atoms’ resistance to oxidation .
1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid
- Structural Difference : Features a carboxylic acid (-COOH) at the 3-position.
- Impact : The carboxylic acid enhances solubility in polar solvents and enables ionic interactions or hydrogen bonding, which could improve binding affinity in biological systems. However, it may reduce cell membrane permeability compared to the pyrrolidinylcarbonyl group .
1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid
- Structural Difference : Positional isomer with a carboxylic acid at the 2-position and a 3-nitrophenyl sulfonyl group.
- The 3-nitro group (vs. 2-nitro in the target compound) alters electronic effects, possibly reducing electrophilicity at the sulfonyl group .
Variations in the Aryl Sulfonyl Group
1-((3-Bromophenyl)sulfonyl)piperidine
- Structural Difference : Substitutes the 2-nitrophenyl group with a 3-bromophenyl sulfonyl group.
1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine
- Structural Difference : Contains a bis-piperidine structure with a nitrophenyl group attached via a methylene bridge.
- Impact: The dual piperidine rings increase steric bulk, which may hinder interactions with biological targets. The nitro group’s position (3- vs.
Key Comparative Data
Biological Activity
1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine is a compound of significant interest due to its biological activity, particularly in the context of medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 286.32 g/mol
This structure incorporates a piperidine ring, which is known for its diverse biological activities, along with a nitrophenyl sulfonyl group that enhances its pharmacological profile.
1. Antibacterial Activity
Research indicates that compounds with similar moieties exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives containing the piperidine nucleus demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The inhibition of bacterial growth is often attributed to the interference with bacterial enzymatic pathways.
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : Compounds similar to this compound have shown significant AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound also demonstrates strong urease inhibitory activity, with reported IC values in the low micromolar range, suggesting its potential in treating infections caused by urease-producing pathogens .
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Binding Affinity : Docking studies reveal that the compound can effectively bind to target enzymes and receptors, modulating their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues within the active sites of these enzymes .
- Structural Activity Relationship (SAR) : Variations in the substituents on the piperidine and sulfonamide groups can significantly influence the biological efficacy. The nitrophenyl group enhances lipophilicity, increasing membrane permeability and bioavailability .
Case Study 1: Antimicrobial Efficacy
In a recent study focusing on synthesized piperidine derivatives, it was found that compounds with similar structures to this compound exhibited potent antibacterial effects against clinical isolates of E. coli and Klebsiella pneumoniae. The study highlighted an IC value of approximately 5 µM for one derivative, indicating strong antimicrobial potential .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of piperidine-based compounds in models of neurodegeneration. The results indicated that these compounds could significantly reduce oxidative stress markers and improve cognitive function in animal models, suggesting their utility in neuroprotective therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
